molecular formula C31H33NO10 B053466 Ravidomycin N-oxide CAS No. 114494-30-3

Ravidomycin N-oxide

Cat. No. B053466
M. Wt: 579.6 g/mol
InChI Key: JDRNEUMZVBWRJJ-LSXWJJIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ravidomycin N-oxide is a natural product found in Streptomyces ravidus . It has a molecular formula of C31H33NO10 .


Synthesis Analysis

The total synthesis of Ravidomycin has been achieved, thereby establishing the relative and absolute stereostructure . The synthetic strategies all relied on the early-stage glycosylation prior to the construction of the chromophore backbone .


Molecular Structure Analysis

The molecular structure of Ravidomycin N-oxide includes a 2D structure and a 3D conformer . The IUPAC name is (2S,3R,4R,5R,6R)-5-acetyloxy-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ravidomycin include early-stage glycosylation and the construction of the chromophore backbone .


Physical And Chemical Properties Analysis

Ravidomycin N-oxide has a molecular weight of 579.6 g/mol . More detailed physical and chemical properties are not available in the retrieved documents.

Scientific Research Applications

  • Antitumor Activity :

    • Narita et al. (1989) discovered that deacetylravidomycin N-oxide exhibits antitumor activity against P388 leukemia and Meth A fibrosarcoma. It was found to be considerably less toxic than deacetylravidomycin, although its antibacterial activity was less potent compared to deacetylravidomycin (Narita et al., 1989).
  • Photosensitizing DNA-damaging Agent :

    • Greenstein et al. (1986) studied ravidomycin and desacetylravidomycin using a biochemical lambda prophage induction assay. They found that these antibiotics, when irradiated with light, can directly or indirectly damage DNA. This suggests that ravidomycin and its derivatives are potent photosensitizing, DNA-damaging agents (Greenstein et al., 1986).
  • Activity Against P388 Lymphocytic Leukemia :

    • Sehgal et al. (1983) reported that ravidomycin shows potent antitumor activity against various cancers including P388 lymphocytic leukemia, Colon 38 tumor, and CD8F1 mammary tumor. Its acute toxicity in mice is low, which indicates a potential for therapeutic applications (Sehgal et al., 1983).
  • Chemical Modification for Enhanced Activity :

    • Rakhit et al. (1983) synthesized several derivatives of ravidomycin and evaluated their antitumor and antimicrobial activities. They observed that deacylation led to a compound with higher biological activity than the parent compound. This study highlighted the importance of chemical modifications for enhancing the biological activities of ravidomycin and its derivatives (Rakhit et al., 1983).
  • Biosynthetic Pathways :

    • Kharel et al. (2010) explored the biosynthetic gene clusters for ravidomycin. This research expands the library of biosynthetic genes involved in the production of ravidomycin, providing avenues for generating novel analogues through combinatorial biosynthesis (Kharel et al., 2010).
  • Enzymatic Synthesis of TDP-D-ravidosamine :

    • In 2011, Kharel et al. demonstrated a one-pot enzymatic synthesis of TDP-D-ravidosamine, a crucial component in ravidomycin V and related compounds, which are known for their anticancer activities. This research is significant for routine production of TDP-D-ravidosamine for glycosylation studies (Kharel et al., 2011).

Future Directions

While specific future directions for Ravidomycin N-oxide are not mentioned in the retrieved documents, the field of heterocyclic N-oxides is emerging with new therapeutic agents showing promise .

properties

IUPAC Name

(2S,3R,4R,5R,6R)-5-acetyloxy-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33NO10/c1-8-16-11-19-23(21(12-16)38-6)18-13-22(39-7)25-20(34)10-9-17(24(25)29(18)42-31(19)36)30-27(35)26(32(4,5)37)28(14(2)40-30)41-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRNEUMZVBWRJJ-LSXWJJIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)[N+](C)(C)[O-])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)[N+](C)(C)[O-])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921397
Record name 4-O-Acetyl-1,5-anhydro-3,6-dideoxy-3-(dimethylnitroryl)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ravidomycin N-oxide

CAS RN

114494-30-3
Record name Deacetylravidomycin N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114494303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-O-Acetyl-1,5-anhydro-3,6-dideoxy-3-(dimethylnitroryl)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ravidomycin N-oxide
Reactant of Route 2
Ravidomycin N-oxide
Reactant of Route 3
Ravidomycin N-oxide
Reactant of Route 4
Reactant of Route 4
Ravidomycin N-oxide
Reactant of Route 5
Ravidomycin N-oxide
Reactant of Route 6
Ravidomycin N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.